1-Benzyl-3-methylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-3-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(12(15)16)7-8-14(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUXGUJKSWGNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395007 | |
| Record name | 1-benzyl-3-methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181114-74-9 | |
| Record name | 1-benzyl-3-methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Chiral Malonic Esters
A prominent strategy for synthesizing pyrrolidine derivatives involves the stereoselective cyclization of chiral malonic esters. As demonstrated in the preparation of γ-lactams , enantiomerically enriched monoesters of disubstituted malonic acid undergo cyclization via selective displacement of a substituted benzyl alcohol. This method leverages electronic control, as evidenced by Hammett studies, to favor intramolecular attack and ring closure .
For 1-benzyl-3-methylpyrrolidine-3-carboxylic acid, a malonic ester precursor bearing benzyl and methyl groups can undergo analogous cyclization. The reaction typically employs mild bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding the pyrrolidine ring with high stereoselectivity. Subsequent hydrolysis of the ester group under acidic or basic conditions affords the carboxylic acid .
Key Reaction Parameters
Hydrolysis of Methyl Ester Derivatives
A direct route to the target compound involves the hydrolysis of its methyl ester analog (CAS 885962-77-6). The ester, 1-benzyl-3-methylpyrrolidine-3-carboxylate, is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid .
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Basic Hydrolysis : Treatment with aqueous NaOH (2M) in THF/MeOH (1:1) at reflux for 6–8 hours cleaves the ester, followed by acidification with HCl to precipitate the carboxylic acid .
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Acidic Hydrolysis : Using HCl (6M) in dioxane/water (3:1) at 80°C for 12 hours achieves similar results, with the hydrochloride salt (CAS 2365419-16-3) often isolated as the final product .
Hydrolysis Conditions Comparison
| Condition | Reagent | Solvent System | Time | Yield | Purity | Source |
|---|---|---|---|---|---|---|
| Basic | NaOH (2M) | THF/MeOH | 8h | 85% | 95% | |
| Acidic | HCl (6M) | Dioxane/H₂O | 12h | 78% | 90% |
Stereoselective Lactam Formation and Ring-Opening
γ-Lactam intermediates serve as versatile precursors for proline analogues. A method adapted from γ-lactam synthesis involves:
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Lactam Formation : Cyclization of a β-amino ester to form a γ-lactam using Pd(P(OiPr)₃)₄ in toluene at 110°C.
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Ring-Opening : Hydrolysis of the lactam with aqueous HCl to generate the carboxylic acid.
This approach benefits from high stereochemical fidelity, particularly when using chiral auxiliaries or enantioselective catalysts. The lactam route avoids competing side reactions, enabling isolation of the cis- or trans-diastereomers through careful control of reaction conditions .
Enantioselective Synthesis Using Chiral Auxiliaries
Chiral oxazolidinones and Evans auxiliaries have been employed to induce asymmetry in pyrrolidine synthesis. For example:
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Michael Addition : Enamines derived from pyrrolidine react with chiral oxazolidinones to form substituted intermediates .
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Cyclization : Intramolecular nucleophilic displacement closes the pyrrolidine ring.
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Auxiliary Removal : Hydrolysis or hydrogenolysis releases the target acid with >90% enantiomeric excess (ee) .
Typical Workflow
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Synthesis
BMCA serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural properties are leveraged to develop drugs targeting neurological disorders, analgesics, and anti-inflammatory agents. The compound's ability to modulate enzyme activity makes it a valuable building block for creating complex organic molecules.
Key Applications:
- Drug Development: BMCA is employed in the design of therapeutic compounds with enhanced efficacy and reduced side effects. It is particularly relevant in the development of drugs for conditions such as epilepsy, anxiety, and neurodegenerative diseases like Alzheimer's and Parkinson's .
- Neuroprotective Research: Studies indicate that BMCA can exhibit neuroprotective effects, which are vital for understanding and treating neurodegenerative diseases .
Biochemical Studies
In biochemical research, BMCA is utilized to explore enzyme interactions and metabolic pathways. This application provides insights into cellular functions and disease mechanisms.
Research Focus:
- Enzyme Interaction Studies: BMCA can be used in assays to study how various enzymes interact with substrates, contributing to the understanding of metabolic processes.
- Metabolic Pathway Analysis: The compound's role in metabolic pathways can help elucidate the biochemical basis of diseases .
Material Science
Beyond its pharmaceutical applications, BMCA is investigated for its potential in material science. Its unique chemical structure may lead to advancements in developing novel materials, including polymers and coatings.
Material Applications:
- Polymer Development: The compound's properties can be exploited to create new polymeric materials with specific characteristics tailored for industrial applications.
- Coatings Technology: Research into BMCA's application in coatings could lead to innovations in protective materials used across various industries .
Case Study 1: Neuroprotective Effects
A study highlighted the neuroprotective properties of BMCA in animal models of neurodegeneration. The results suggested that BMCA administration improved cognitive functions and reduced neuronal damage associated with conditions like Alzheimer's disease .
Case Study 2: Synthesis of Analgesics
Research demonstrated the effectiveness of BMCA as an intermediate in synthesizing novel analgesics. These compounds showed promise in preclinical trials for pain management with fewer side effects compared to existing medications .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile .
Comparison with Similar Compounds
Structural Variations and Key Substituents
Pyrrolidine-3-carboxylic acid derivatives are widely modified to tune physicochemical properties or biological activity. Below is a comparison of key analogs:
Physicochemical Properties
- Solubility : Hydrochloride salts () exhibit enhanced aqueous solubility compared to free acids.
- Stability : Cbz and Boc (tert-butoxycarbonyl) groups () protect reactive amines, improving stability during storage and synthesis .
Research and Application Insights
- Medical Intermediates : The hydrochloride salt () and Cbz derivatives () are frequently used in API synthesis due to their stability and ease of handling.
Biological Activity
1-Benzyl-3-methylpyrrolidine-3-carboxylic acid (BMCA) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of BMCA, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
BMCA has the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and a carboxylic acid functional group, which are critical for its biological interactions.
The biological activity of BMCA is primarily attributed to its interaction with various molecular targets in biological systems. Research indicates that BMCA may modulate enzyme activity and receptor interactions, which can lead to significant physiological effects.
- Enzyme Inhibition : BMCA has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies suggest that it may inhibit enzymes related to neurotransmitter metabolism, potentially impacting neurological functions.
- Receptor Binding : The compound's structural characteristics enable it to bind to certain receptors, influencing cellular signaling pathways. This binding can result in altered cellular responses, including changes in gene expression and cell proliferation .
Pharmacological Properties
BMCA exhibits various pharmacological properties that contribute to its biological activity:
- Antioxidant Activity : Preliminary studies indicate that BMCA possesses antioxidant properties, which may help protect cells from oxidative stress .
- Anti-inflammatory Effects : BMCA has been investigated for its anti-inflammatory potential, showing promise in reducing inflammation in preclinical models.
- Neuroprotective Effects : Due to its ability to modulate neurotransmitter systems, BMCA may have neuroprotective effects, making it a candidate for further research in neurodegenerative disorders .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of BMCA in a rat model of Parkinson's disease. The results demonstrated that treatment with BMCA significantly reduced neuronal loss and improved motor function compared to control groups. The mechanism was linked to the compound's ability to inhibit oxidative stress pathways and promote neuronal survival .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammation, BMCA was administered to mice subjected to induced inflammation. The findings revealed that BMCA treatment led to a significant decrease in pro-inflammatory cytokines and markers of inflammation, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis
To better understand the unique properties of BMCA, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzyl-3-methylpyrrolidine | Lacks carboxylic acid group | Limited; primarily structural |
| 1-Benzyl-3-methylpyrrolidine-3-carboxamide | Contains amide instead of acid | Different pharmacological profile |
| 3-Methylpyrrolidine | Simpler structure without benzyl group | Reduced biological activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves multi-step pathways, such as ring-closing metathesis or stereoselective alkylation. For example, highlights the use of chiral auxiliaries to control stereochemistry during alkylation. Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature gradients, and catalytic systems (e.g., Pd/C for hydrogenation). Monitoring intermediates via TLC or HPLC ensures stepwise purity .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodology : High-resolution NMR (¹H/¹³C) is critical for determining stereochemical configurations, particularly NOESY experiments to confirm spatial arrangements. X-ray crystallography (as noted in ) provides definitive structural validation. Chiral HPLC with polysaccharide-based columns can resolve enantiomers, while polarimetry quantifies optical rotation .
Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?
- Methodology : Flash chromatography with gradient elution (hexane/EtOAc) is standard. For enantiomeric resolution, preparative chiral HPLC or recrystallization using solvent pairs (e.g., ethanol/water) improves purity. emphasizes the use of ion-exchange resins for carboxylate-containing intermediates .
Advanced Research Questions
Q. How do researchers resolve contradictions in biological activity data between enantiomers of this compound derivatives?
- Methodology : Enantioselective synthesis (e.g., Evans oxazolidinones) ensures isolation of pure enantiomers. Comparative assays (e.g., IC₅₀ in enzyme inhibition) validate stereospecific activity. illustrates how (3R,4R)- and (3S,4S)-configurations exhibit divergent binding affinities to biological targets, necessitating rigorous chiral analysis .
Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?
- Methodology : Structural modifications, such as fluorination of the benzyl group or methyl substitution, reduce oxidative metabolism. In vitro microsomal stability assays (e.g., liver microsomes) identify vulnerable sites. Prodrug approaches (e.g., ester prodrugs) enhance bioavailability, as suggested in for related analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
